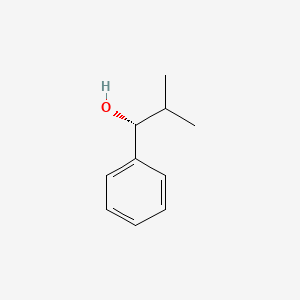

(R)-(+)-2-Methyl-1-phenyl-1-propanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Attributes and Conformational Analysis of R + 2 Methyl 1 Phenyl 1 Propanol

Elucidation of Absolute Configuration and Chiral Center Definition

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral molecule, a property conferred by the presence of a stereocenter. tru.ca The chiral center is the carbon atom bonded to the hydroxyl (-OH) group, the phenyl group, an isopropyl group, and a hydrogen atom. nih.gov This carbon is designated as C1 in the propanol (B110389) chain.

The absolute configuration of this stereocenter is denoted as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four substituents attached to the chiral carbon:

-OH (hydroxyl group): Highest priority due to the higher atomic number of oxygen.

-C₆H₅ (phenyl group): Second priority.

-CH(CH₃)₂ (isopropyl group): Third priority.

-H (hydrogen atom): Lowest priority.

When orienting the molecule so that the lowest-priority substituent (hydrogen) points away from the viewer, the sequence from the highest to the lowest priority (OH → Phenyl → Isopropyl) proceeds in a clockwise direction. This clockwise arrangement defines the absolute configuration as (R).

Characteristics of Optical Activity and Specific Rotation

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. masterorganicchemistry.com The "(+)" designation in its name indicates that it is dextrorotatory, rotating the light in a clockwise direction. libretexts.org The magnitude of this rotation is a characteristic physical property known as the specific rotation.

Specific rotation is a standardized measure of optical activity, calculated from the observed rotation under specific conditions of concentration, path length, temperature, and light wavelength. libretexts.org For this compound with 96% enantiomeric purity, a specific rotation value has been reported as [α]D¹⁹ = +11.3°, measured at 19°C using the D-line of a sodium lamp, with a concentration of 0.42 g per 100 mL in chloroform. It is crucial to note that there is no direct, universal correlation between the (R/S) configuration of a molecule and the sign (+/-) of its specific rotation. libretexts.orgyoutube.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | nih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| IUPAC Name | (1R)-2-methyl-1-phenylpropan-1-ol | nih.gov |

| Specific Rotation [α] | +11.3° (c=0.42, CHCl₃, 19°C) | |

| Density | 0.964 g/mL at 25°C | |

| Boiling Point | 124–125°C at 15 mmHg |

Theoretical and Computational Investigations of Conformational Space

Ab Initio Optimizations and Density Functional Theory (DFT) Calculations of Molecular Geometry

Ab initio and Density Functional Theory (DFT) calculations are powerful computational tools used to predict the molecular geometry and electronic structure of molecules. researchgate.netmdpi.com These methods are applied to determine the most stable three-dimensional arrangement of atoms, known as the lowest energy conformation. For analogous molecules like 1-phenyl-2-propanol (B48451), ab initio optimizations at the MP2/6-31G* level of theory have been used to model molecular structures. nist.govresearchgate.net Such calculations help identify stable conformers, which are often stabilized by weak intramolecular interactions, such as OH-π hydrogen bonds between the hydroxyl group and the phenyl ring. researchgate.net Similar computational studies on this compound would involve optimizing the torsional angles of the molecule to locate energy minima on its potential energy surface, thereby predicting its preferred conformations. The Automated Topology Builder (ATB), for instance, utilizes DFT methods (B3LYP/6-31G*) for geometry optimization of related molecules like the (S)-enantiomer. uq.edu.au

Molecular Dynamics Simulations for Understanding Supramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling the movements of atoms and molecules over time. nih.govcore.ac.uk This technique is particularly useful for understanding supramolecular interactions, which are the non-covalent forces between molecules, such as hydrogen bonding. rsc.org For this compound, its globular molecular shape, a result of the branched isopropyl group, influences its intermolecular interactions. This shape can disrupt the formation of extended, linear hydrogen-bond networks that are common in less branched alcohols. MD simulations can be employed to explore how these molecules pack in the liquid or solid state and to quantify the strength and dynamics of their hydrogen-bonding networks, explaining macroscopic properties like thermal behavior. nih.gov

Analysis of Rotational Spectra and Identification of Stable Conformational Isomers

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is a high-resolution experimental technique used to determine the precise three-dimensional structure of molecules in the gas phase. nist.gov A study on the related compound 1-phenyl-2-propanol successfully used FTMW spectroscopy to observe the rotational spectrum of a single conformational isomer. nist.govresearchgate.net The experimentally determined moments of inertia were then compared with values calculated from ab initio structural models to definitively identify the observed conformer as the lowest-energy structure. nist.govresearchgate.net A similar investigation of this compound would allow for the unambiguous identification of its most stable conformer(s) in the gas phase, providing precise data on bond lengths, bond angles, and the orientation of the functional groups.

Influence of Stereochemistry on Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The well-defined stereochemistry of this compound is fundamental to its role in molecular recognition phenomena, most notably in the field of asymmetric synthesis. In this context, it is employed as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The specific (R) configuration creates a unique chiral environment that sterically and electronically directs an incoming reagent to one face of the reacting molecule, leading to the preferential formation of one enantiomer of the product over the other.

Furthermore, its ability to be recognized by other chiral molecules is the basis for methods used to determine enantiomeric purity, such as using chiral derivatizing agents followed by NMR analysis. researchgate.net The formation of diastereomers through reaction with a chiral reagent allows for the differentiation of the enantiomers by spectroscopic methods. researchgate.net

Enantioselective Synthetic Methodologies for R + 2 Methyl 1 Phenyl 1 Propanol

Asymmetric Reduction Strategies from Prochiral Ketone Precursors (e.g., 2-Methyl-1-phenyl-1-propanone)

The asymmetric reduction of prochiral ketones, such as 2-methyl-1-phenyl-1-propanone (also known as isobutyrophenone), stands as a primary and efficient route to optically active alcohols like (R)-(+)-2-Methyl-1-phenyl-1-propanol. This transformation involves the addition of two hydrogen atoms to the carbonyl group of the ketone with a high degree of three-dimensional spatial control, yielding one enantiomer in excess over the other. wikipedia.org The success of this approach hinges on the use of chiral catalysts or reagents that can effectively differentiate between the two prochiral faces of the ketone.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. wikipedia.org This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen gas to the prochiral ketone with high enantioselectivity.

The choice of metal and the design of the chiral ligand are crucial for achieving high enantioselectivity in the asymmetric hydrogenation of ketones. While various platinum group metals like rhodium, ruthenium, and iridium are commonly used, platinum catalysts have also been investigated for their effectiveness. iitm.ac.in The catalytic performance is significantly influenced by the nature of the chiral modifier. For instance, the enantioselective hydrogenation of α-ketoesters has been studied using silica-supported platinum catalysts modified with cinchonidine, demonstrating the importance of the chiral auxiliary in directing the stereochemical outcome. researchgate.net

The development of catalyst systems often involves screening various ligands and metals to find the optimal combination for a specific substrate. For example, in the asymmetric hydrogenation of other ketones, iridium catalysts with chiral phosphine ligands have shown excellent enantioselectivities. nih.gov Similarly, ruthenium complexes bearing chiral diphosphine and diamine ligands are well-known for their high efficiency in ketone reductions. mdpi.com The general principle involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one of the prochiral faces of the carbonyl group.

Achieving high enantiomeric excess (ee) in catalytic asymmetric hydrogenation requires careful optimization of reaction parameters. These factors include temperature, hydrogen pressure, solvent, and the presence of additives or bases.

The effect of these conditions on enantioselectivity has been demonstrated in various studies. For instance, in the hydrogenation of quinolines, both solvent and temperature were found to significantly impact reactivity and enantioselectivity. pku.edu.cn Alcoholic solvents often provide excellent results, while aprotic solvents may lead to lower enantioselectivity. pku.edu.cn Temperature can have a variable effect; in some cases, lower temperatures lead to higher enantioselectivity, while in others, elevated temperatures are required for reasonable reaction rates without compromising the ee. pku.edu.cnmdpi.com The choice of base can also be critical, with different bases leading to significantly different outcomes in asymmetric hydrogenations. nih.gov

Interactive Data Table: Optimization of Asymmetric Hydrogenation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (ee%) |

| Solvent | Methanol (B129727) | Toluene | Dichloromethane | Varies |

| Temperature | 25°C | 0°C | 60°C | Varies |

| Pressure | 10 atm | 20 atm | 50 atm | Varies |

| Base | t-BuOK | NaOtBu | K2CO3 | Varies |

This table illustrates the typical parameters optimized in asymmetric hydrogenation reactions and that the resulting enantiomeric excess (ee) is highly dependent on the specific combination of these conditions.

Chiral Reagent-Mediated Reductions (e.g., Lithium Aluminum Hydride with Chiral Ligands)

An alternative to catalytic hydrogenation is the use of stoichiometric chiral reducing agents. A common approach involves the modification of powerful achiral hydrides, such as lithium aluminum hydride (LiAlH4), with chiral ligands. These chiral modifiers coordinate to the metal hydride, creating a chiral environment that directs the hydride delivery to one face of the prochiral ketone.

For instance, the reduction of 2-methyl-1-phenyl-1-propanone using LiAlH4 in the presence of a chiral ligand can yield the (R)-enantiomer with high enantiomeric excess under optimized conditions. Chiral diols, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), are frequently employed as ligands. uwindsor.ca These reagents, often referred to as BINAL-H, have shown high enantioselectivity in the reduction of ketones that possess a π-system, like 2-methyl-1-phenyl-1-propanone. uwindsor.ca The stereochemical outcome is dictated by the transition state, where steric and electronic interactions between the chiral reagent and the ketone substrate favor one pathway over the other. uwindsor.ca

Biocatalytic Asymmetric Reductions

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, either in isolated form or within whole microbial cells, can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions.

Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle biocatalyst that has been widely used for the asymmetric reduction of a variety of prochiral ketones. biomedpharmajournal.orgacgpubs.orgresearchgate.net The reduction is carried out by oxidoreductase enzymes present within the yeast cells, which utilize cofactors like nicotinamide adenine dinucleotide (NADH).

The enantioselective reduction of arylpropanones using Baker's yeast has been reported, with the stereochemical outcome being influenced by the reaction medium. researchgate.net While reactions in water can provide high yields and enantiomeric excess, the low solubility of hydrophobic ketones can be a limitation. acgpubs.orgresearchgate.net To address this, the use of organic solvents or deep eutectic solvents (DES) as co-solvents has been explored. acgpubs.orgresearchgate.net Interestingly, the composition of the solvent can even lead to a stereoinversion, allowing for the selective formation of either the (R) or (S) alcohol. researchgate.net For instance, the bioreduction of a phenylpropanone in a DES composed of choline chloride and glycerol mixed with a small amount of water was found to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net

Research has also shown that the combination of Baker's yeast with other reagents, such as polymethylhydrosiloxane (PMHS) and a catalytic amount of tetrabutylammonium fluoride (TBAF), can be an efficient method for the asymmetric reduction of aromatic ketones. biomedpharmajournal.org

Interactive Data Table: Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Substrate | Solvent System | Product Enantiomer | Enantiomeric Excess (ee%) |

| Baker's Yeast | 2-Methyl-1-phenyl-1-propanone | Water | (S) | >90% (typical) |

| Baker's Yeast | Phenylpropanone | ChCl:Gly (1:2) with 10% water | (R) | up to 96% |

| Lactobacillus paracasei | 2-Methyl-1-phenyl-1-propanone | Not specified | (R) | High |

This table provides examples of biocatalytic reductions, highlighting the influence of the biocatalyst and solvent system on the stereochemical outcome and enantioselectivity.

Diastereoselective Synthetic Routes to Access Specific Stereoisomers

While this compound itself has only one stereocenter and thus exists as enantiomers, diastereoselective strategies are crucial for synthesizing related, more complex molecules with multiple chiral centers, such as phenylpropanolamines or 1,2-diols. These diols can serve as precursors to the target alcohol. Multi-enzyme cascades have been developed to synthesize all possible stereoisomers of such compounds with high control over both enantiomeric and diastereomeric purity. nih.govd-nb.info

One such strategy involves a one-pot, two-step biocatalytic approach. For example, to synthesize the four stereoisomers of 1-phenylpropane-1,2-diol, a key intermediate, different combinations of enzymes are used. acs.org The process can start from an achiral material like trans- or cis-β-methylstyrene, which is first converted to a chiral diol. nih.gov

The subsequent steps involve stereocomplementary alcohol dehydrogenases (ADHs) and other enzymes like ω-transaminases (ωTAs) to create a redox-neutral network. nih.gov The regio- and stereoselectivity of the chosen ADH determines which hydroxyl group of the diol is oxidized to a ketone intermediate. nih.govd-nb.info A second, stereoselective reduction step then yields the final product with a specific configuration at both stereocenters. For instance, combining benzaldehyde lyase (BAL) with an ADH from Rhodococcus ruber (RADH) can produce (1R,2R)-1-phenylpropane-1,2-diol, while using a benzoylformate decarboxylase variant (BFDL461A) with an ADH from Lactobacillus brevis (LbADH) can yield the (1S,2S)-isomer. acs.org

These multi-enzyme systems demonstrate how biocatalysis can be harnessed to navigate complex stereochemical landscapes and access specific diastereomers of precursor molecules, which can then be chemically converted to the desired final product. nih.govacs.org

Chiral Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without stereocontrol, the result is a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral or optical resolution, is essential for obtaining enantiomerically pure substances. wikipedia.org

Since enantiomers possess identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org The core principle of classical resolution is to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties and can therefore be separated.

This conversion is typically achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. wikipedia.org For a racemic alcohol like 2-methyl-1-phenyl-1-propanol, this could involve esterification with a chiral acid. For a racemic base, a chiral acid like (+)-tartaric acid or (S)-mandelic acid can be used to form diastereomeric salts. libretexts.orgwikipedia.org

The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution. After separation by filtration, the resolving agent is removed through a chemical reaction (e.g., deprotonation with a base) to yield the pure, desired enantiomer. wikipedia.org

Chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govphenomenex.com This method relies on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). nih.govcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) using columns packed with a CSP is one of the most versatile and common methods for chiral separations. phenomenex.comcsfarmacie.cz The separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, and these complexes have different stabilities. csfarmacie.cz The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and broadly applicable. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like n-hexane and an alcohol modifier (e.g., 2-propanol, ethanol), is crucial for achieving resolution. csfarmacie.czhplc.eu The alcohol modifier can influence selectivity by interacting with the CSP. nih.gov

For the separation of 2-methyl-1-phenyl-1-propanol enantiomers, various polysaccharide-based CSPs would be screened to find the optimal conditions.

| Parameter | Typical Conditions/Phases | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), Pirkle-type | Provides the chiral environment for differential interaction with enantiomers. nih.govhplc.eu |

| Mobile Phase (Normal Phase) | n-Hexane/2-Propanol, n-Hexane/Ethanol | The ratio of alcohol modifier is adjusted to optimize resolution and retention time. csfarmacie.cznih.gov |

| Mobile Phase Additives | Trifluoroacetic acid (for acidic analytes), Diethylamine (for basic analytes) | Improves peak shape and resolution for ionizable compounds. |

| Detection | UV Detector (e.g., at 254 nm) | Monitors the elution of the separated enantiomers. |

For volatile and thermally stable compounds like 2-methyl-1-phenyl-1-propanol, Gas Chromatography (GC) with a chiral capillary column is a highly effective analytical method. gcms.cz Enantiomeric separation is achieved using stationary phases that have been modified with chiral selectors. gcms.cz

The most common and effective CSPs for the GC separation of chiral alcohols are derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides are chiral themselves and create inclusion complexes with the enantiomers of the analyte. The differences in the stability of these host-guest complexes between the two enantiomers lead to different retention times and, thus, separation. The cyclodextrins are typically added to common polysiloxane liquid stationary phases to create the chiral column. gcms.cz

The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

One of the most established and industrially viable methods for separating enantiomers is through their conversion into diastereomers, which possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization. This classical resolution method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.

For the resolution of racemic 2-Methyl-1-phenyl-1-propanol, a chiral alcohol, it would first need to be derivatized to introduce an acidic functional group that can react with a chiral base. A common approach is to convert the alcohol into a hemi-ester, such as a hemiphthalate or hemisuccinate, by reacting it with the corresponding cyclic anhydride. This introduces a carboxylic acid moiety, allowing for the formation of diastereomeric salts with a chiral amine.

The general procedure would involve the following steps:

Derivatization: The racemic 2-Methyl-1-phenyl-1-propanol is reacted with an acid anhydride (e.g., phthalic anhydride) to form the corresponding racemic carboxylic acid derivative.

Salt Formation: The racemic acid derivative is then treated with a stoichiometric amount of a chiral amine (the resolving agent), such as (+)-cinchonine, brucine, or a chiral phenylethylamine, in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities, one diastereomer will crystallize out of the solution preferentially. The choice of solvent is crucial in this step to maximize the difference in solubility between the two diastereomers.

Isolation and Hydrolysis: The crystallized diastereomeric salt is isolated by filtration. The enantiomerically enriched carboxylic acid derivative is then liberated from the salt by treatment with an acid. Subsequent hydrolysis of the ester linkage releases the enantiomerically enriched this compound.

While specific experimental data for the resolution of 2-Methyl-1-phenyl-1-propanol via this method is not extensively detailed in the available literature, the principles are well-established for a wide range of chiral alcohols and amines. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical optimization to achieve high diastereomeric and subsequent enantiomeric excess.

Comparative Analysis of Synthetic Methods: Efficiency, Diastereoselectivity, and Enantiomeric Excess

Asymmetric Synthesis: This approach aims to create the desired stereocenter from a prochiral precursor. A common strategy is the asymmetric reduction of the corresponding ketone, 2-methyl-1-phenyl-1-propanone. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. These methods can be highly efficient and provide high enantiomeric excess (e.e.).

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure alcohols. Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, typically a lipase. For racemic 2-Methyl-1-phenyl-1-propanol, a lipase can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. Dynamic kinetic resolution (DKR) can further enhance the yield by combining the enzymatic resolution with in-situ racemization of the unreacted enantiomer.

The following table provides a comparative overview of different synthetic strategies. It is important to note that the data presented is often for structurally similar compounds due to the limited availability of direct comparative studies for this compound itself.

| Synthetic Method | Catalyst/Enzyme | Substrate | Diastereoselectivity (d.e.) | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Asymmetric Hydrogenation | Rh-(S,S)-DIPAMP/SiO2 | 1-phenyl-1,2-propanedione | Not Applicable | up to 54% | up to 99% | researchgate.net |

| Enzymatic Dynamic Kinetic Resolution | Candida tenuis xylose reductase mutant | 2-phenylpropanal | Not Applicable | 93.1% | 84% conversion | nih.gov |

| Enzymatic Resolution | Recombinant horse-liver ADH | 2-phenylpropionaldehyde | Not Applicable | 100% | - | mtak.hu |

| Enzymatic Kinetic Resolution | Novozym 435 | (R,S)-1-phenyl 1-propanol | Not Applicable | 95% (for S-enantiomer) | - | tandfonline.com |

Efficiency: Asymmetric synthesis methods, particularly catalytic hydrogenations, can be highly efficient in terms of chemical yield and atom economy. Enzymatic resolutions, especially dynamic kinetic resolutions, can also achieve high conversions, theoretically up to 100% for the desired enantiomer. The efficiency of classical resolution is inherently limited to a maximum of 50% yield for the desired enantiomer from the racemate, unless the undesired enantiomer can be racemized and recycled.

Diastereoselectivity: This parameter is primarily relevant for syntheses that create a second chiral center. In the context of the methods discussed for resolving or asymmetrically synthesizing a single enantiomer from a prochiral precursor, diastereoselectivity is not the primary measure of stereochemical control.

Enantiomeric Excess: High enantiomeric excess is a critical measure of the success of an enantioselective synthesis. Both asymmetric synthesis and enzymatic methods have demonstrated the potential to achieve very high e.e. values, often exceeding 95%. The enantiomeric purity obtained from diastereomeric salt formation is highly dependent on the efficiency of the fractional crystallization process and may require multiple recrystallization steps to achieve high e.e.

Applications of R + 2 Methyl 1 Phenyl 1 Propanol As a Chiral Synthon and Auxiliary

Role as a Versatile Chiral Building Block in Advanced Organic Synthesis

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol that serves as a crucial and versatile chiral building block in the synthesis of more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. nih.gov Its structural arrangement, featuring a phenyl group and an isopropyl group attached to a stereogenic carbinol center, makes it an important starting material for introducing chirality into target molecules. The defined stereochemistry of the hydroxyl and phenyl-bearing carbon is fundamental to its utility.

The primary application of this compound as a chiral synthon lies in its incorporation as a key fragment in the total synthesis of various complex organic compounds. Synthetic chemists utilize this alcohol to construct specific stereocenters, leveraging its inherent chirality to build up a larger molecular framework with a predictable three-dimensional arrangement. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on a single enantiomer. nih.gov

The compound can undergo a variety of chemical transformations at its hydroxyl group, such as oxidation to the corresponding ketone, 2-methyl-1-phenylpropan-1-one, or substitution to introduce other functional groups, while retaining the crucial stereocenter. This allows for its integration into diverse synthetic pathways. For instance, it is used in the preparation of other chiral molecules, where its stereogenic center directs the formation of new stereocenters in subsequent reaction steps.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While this compound is recognized as a chiral auxiliary in asymmetric synthesis, specific, detailed research findings on its application in the following reactions are not extensively documented in readily available literature. The principles outlined below are based on the general function of well-documented chiral auxiliaries.

In principle, this compound could be used as a chiral auxiliary in carbon-carbon bond-forming reactions like the Diels-Alder reaction or alkylations. The general strategy involves attaching the auxiliary to a reactant, which then influences the stereochemical course of the reaction.

For a Diels-Alder reaction , the chiral alcohol would typically be esterified with a dienophile, such as acrylic acid. The bulky phenyl and isopropyl groups of the auxiliary would then sterically hinder one face of the dienophile, forcing the diene to approach from the less hindered face. This would result in the preferential formation of one enantiomer of the cyclic product. After the reaction, the ester linkage would be cleaved to release the chiral product and recover the auxiliary.

In asymmetric alkylation , the chiral auxiliary would be attached to a prochiral enolate. The stereocenter of the auxiliary would direct the approach of an alkylating agent to one side of the enolate, leading to the formation of a new stereocenter with a specific configuration. The effectiveness of the auxiliary would depend on its ability to create a rigid, well-defined transition state that clearly differentiates between the two faces of the enolate.

While these are established strategies for other chiral auxiliaries, specific examples and data for this compound in these roles are not prominently reported.

The stereodirecting influence of a chiral auxiliary is also critical in enantioselective additions to carbonyl compounds, such as aldehydes. In a typical application, the chiral auxiliary, this compound, would be part of a nucleophilic reagent. The chiral environment created by the auxiliary would control the facial selectivity of the addition to the prochiral aldehyde.

For example, if the auxiliary is part of an organometallic reagent, the stereocenter of the auxiliary would dictate which face of the aldehyde the nucleophile attacks, leading to the preferential formation of one enantiomeric alcohol product. The level of stereocontrol would be dependent on the nature of the metal, the solvent, and the specific structure of the transition state assembly.

Detailed studies and data tables illustrating the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved using this compound as a stereodirecting group in additions to aldehydes are not widely available in the scientific literature.

Application as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

In metal-catalyzed asymmetric synthesis, chiral ligands bind to a metal center to create a chiral catalyst. This catalyst then promotes a reaction to proceed with high enantioselectivity. Chiral alcohols like this compound can, in principle, be modified to serve as precursors for chiral ligands.

For instance, the hydroxyl group could be used as an anchor point to synthesize more complex ligand structures, such as phosphine-oxazoline or diamine ligands. These derived ligands could then be complexed with transition metals like rhodium, iridium, or palladium to catalyze a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, or cross-coupling reactions. The stereochemical information from the original alcohol would be transferred to the ligand framework, thereby influencing the stereochemical outcome of the catalyzed reaction.

However, the scientific literature does not provide significant examples of chiral ligands derived from this compound being developed and successfully applied in metal-catalyzed asymmetric synthesis.

Development of Novel Chiral Derivatives for Expanded Synthetic Scope

The development of novel derivatives from a readily available chiral building block like this compound is a common strategy to broaden its utility in organic synthesis. By chemically modifying the parent alcohol, new chiral auxiliaries, ligands, or synthons with different steric and electronic properties can be created. This could potentially lead to improved stereoselectivities in known reactions or enable entirely new asymmetric transformations.

Possible modifications could include the introduction of different functional groups, altering the steric bulk around the chiral center, or incorporating the chiral unit into a more rigid cyclic framework. Such derivatives could then be screened in a variety of asymmetric reactions to assess their effectiveness.

Despite the potential for such developments, there is a lack of published research detailing the synthesis and application of novel chiral derivatives based on the this compound scaffold for an expanded synthetic scope.

Chemical Transformations and Derivatization Strategies Involving R + 2 Methyl 1 Phenyl 1 Propanol

Oxidation Reactions to Corresponding Ketones

The secondary alcohol functionality of (R)-(+)-2-Methyl-1-phenyl-1-propanol can be readily oxidized to yield the corresponding ketone, 2-methyl-1-phenylpropan-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from classic stoichiometric reagents to modern catalytic systems.

Commonly used strong oxidizing agents include chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid, or potassium permanganate (B83412) (KMnO₄). nih.gov However, these reagents can sometimes lead to over-oxidation or require harsh conditions. Milder and more selective methods are often preferred, especially in complex molecule synthesis. Hypervalent iodine compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are effective for the clean oxidation of alcohols to ketones. amanote.com N-heterocycle-stabilized iodanes have also been presented as suitable reagents for the mild oxidation of benzylic alcohols without overoxidation. amanote.com Furthermore, catalytic methods employing transition metals, such as Mn(III)-salen complexes in conjunction with an oxidant like N-bromosuccinimide (NBS), can facilitate efficient oxidation, including in kinetic resolution protocols for racemic secondary alcohols. organic-chemistry.org

| Oxidizing Agent/System | Description | Reference |

| Chromium Trioxide (CrO₃) | A strong, classic oxidant used in an acidic medium like acetic acid. | nih.gov |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent, typically used in an aqueous medium. | nih.gov |

| Hypervalent Iodine Reagents (e.g., IBX, DMP) | Mild and selective oxidants that are well-established for converting alcohols to ketones/aldehydes with high efficiency. amanote.com | amanote.com |

| N-Heterocycle-Stabilized Iodanes | Reagents for mild oxidation of activated alcohols, preventing overoxidation to carboxylic acids. amanote.com | amanote.com |

| Mn(III)-salen / NBS | A catalytic system used for the efficient enantioselective oxidation of secondary alcohols. organic-chemistry.org | organic-chemistry.org |

Reduction Reactions to Saturated Alkane Analogues

The complete removal of the hydroxyl group from this compound to form the saturated alkane analogue, 2-methyl-1-phenylpropane, is a key deoxygenation transformation. Given the benzylic nature of the alcohol, several effective methods are available.

One of the most direct methods is catalytic hydrogenolysis. Benzylic alcohols can be reduced to the corresponding alkyl group under simple hydrogenolysis conditions, which typically involve hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). nih.gov This method is advantageous due to its clean nature and relatively mild conditions.

Another well-established procedure is reduction using hydriodic acid (HI), often in the presence of red phosphorus (P) to regenerate the HI in situ. acs.orgacs.org An improved version of this classic method uses a biphasic toluene-water reaction medium, which allows for the efficient conversion of primary, secondary, and tertiary benzylic alcohols into the corresponding hydrocarbons in good yields and with short reaction times. acs.orgacs.orgnih.gov This reaction proceeds via an Sₙ1 mechanism, with reactivity increasing in the order of primary < secondary < tertiary benzylic alcohols. acs.orgwisc.edu

For alcohols that are not benzylic, a common two-step strategy involves converting the alcohol into a tosylate ester, which is then reduced with a hydride source like lithium aluminum hydride (LiAlH₄). wisc.edu The Barton-McCombie deoxygenation offers a radical-based alternative for removing hydroxyl groups. scirp.org

| Reduction Method | Reagents | Mechanism/Notes | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | A direct, one-step method suitable for benzylic alcohols. nih.gov | nih.gov |

| Hydriodic Acid Reduction | HI, red Phosphorus | A classic, powerful reducing system. acs.orgacs.org | acs.orgacs.org |

| Biphasic HI Reduction | HI (cat.), P (stoich.), Toluene/H₂O | An improved, milder protocol for benzylic alcohols that tolerates other functional groups like ketones and esters. acs.orgnih.gov | acs.orgnih.gov |

| Tosylate Reduction | 1. TsCl, Pyridine 2. LiAlH₄ | A two-step process general for many alcohols; converts -OH to a good leaving group (-OTs) before reduction. wisc.edu | wisc.edu |

Substitution Reactions at the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group of an alcohol is a poor leaving group (-OH), and thus direct nucleophilic substitution is generally not feasible. wisc.educhinesechemsoc.org To achieve substitution, the -OH group must first be converted into a better leaving group. For this compound, this can be accomplished using several reagents, particularly for halogenation.

Reaction with hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. The reaction is acid-catalyzed; the acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), creating a good leaving group (H₂O). chinesechemsoc.orgwikipedia.orgnih.gov For a secondary benzylic alcohol, this reaction can proceed via both Sₙ1 and Sₙ2 mechanisms, which can lead to a loss of stereochemical integrity through racemization if a carbocation intermediate is formed. wikipedia.orgnih.gov

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, respectively. nih.govwikipedia.org These reagents are often preferred for chiral alcohols because they can proceed with a predictable stereochemical outcome. For instance, PBr₃ typically allows for the conversion of chiral secondary alcohols to bromides with inversion of configuration via an Sₙ2 pathway, thus preserving stereochemical information.

| Reagent | Product | Typical Mechanism | Stereochemical Outcome | Reference |

| Concentrated HX (HBr, HCl) | Alkyl Halide | Sₙ1 / Sₙ2 mixture | Potential for racemization | wikipedia.orgnih.gov |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Sₙ2 (with pyridine) | Inversion of configuration | nih.govwikipedia.org |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Sₙ2 | Inversion of configuration | nih.gov |

| Tosyl Chloride (TsCl), then Nucleophile (e.g., NaI) | Alkyl Halide / Other | Sₙ2 | Inversion of configuration | wisc.edu |

Esterification and Etherification for Chiral Intermediate Synthesis

Ester and ether derivatives of this compound are valuable chiral intermediates. Standard synthetic protocols can be applied to form these derivatives.

Esterification is typically achieved through the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, for more facile esterification, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride, often in the presence of a base like pyridine.

Etherification can be performed via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

A significant area of research involving the esterification of this class of compounds is in kinetic resolution. In a kinetic resolution of a racemic secondary benzylic alcohol, an enantioselective acylation is performed using a chiral catalyst. nih.gov This process selectively esterifies one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. While this is typically applied to racemic mixtures, the principles underscore the importance of esterification in synthesizing and isolating chiral intermediates.

| Reaction Type | Reagents | Description | Reference |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Equilibrium reaction to form an ester and water. | |

| Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | A non-reversible and often faster method for ester synthesis. | |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Formation of an alkoxide followed by nucleophilic substitution to yield an ether. | |

| Kinetic Resolution via Acylation | Racemic Alcohol, Acyl Donor, Chiral Catalyst (e.g., Amidine-based) | Enantioselective esterification to separate enantiomers of a racemic alcohol. nih.govacs.org | nih.govacs.org |

Functionalization of Aromatic and Aliphatic Moieties

Beyond reactions at the hydroxyl group, the molecular scaffold of this compound allows for functionalization at its aromatic and aliphatic portions.

Functionalization of the Aromatic Moiety: The phenyl group can undergo electrophilic aromatic substitution, but regioselectivity can be an issue. More advanced and selective methods rely on directed C–H functionalization. The hydroxyl group (or a derivative of it) can act as a directing group to guide metallation or catalytic activation to the ortho position.

Directed ortho-Lithiation (DoM): The alcohol can be deprotonated with two equivalents of an alkyllithium reagent (e.g., n-butyllithium) to form a dianion. The lithium alkoxide coordinates the second lithium, directing deprotonation selectively to the ortho position of the phenyl ring. The resulting aryllithium species can then be trapped with various electrophiles to install a functional group exclusively at the ortho position.

Catalytic C–H Activation: Transition-metal catalysis offers powerful strategies for C–H functionalization. Ruthenium catalysts have been shown to use a weakly coordinating hydroxyl group to direct C–H alkylation at the ortho position of benzyl (B1604629) alcohols. acs.org In other systems, a removable directing group, such as an oxime ether formed from the alcohol, can direct palladium catalysts to achieve C–H arylation at the less accessible meta position. nih.gov

Functionalization of Aliphatic Moieties: Selective functionalization of the C-H bonds within the isopropyl group of this compound is significantly more challenging. These C(sp³)–H bonds are strong and non-activated, lacking the inherent reactivity of the aromatic or benzylic C–H bonds. While radical-based strategies for C(sp³)–H functionalization exist, achieving high selectivity for one of the two identical methyl groups or the tertiary C-H bond of the isopropyl moiety in the presence of the more reactive sites on the molecule is a formidable synthetic problem for which specific, established methods are not readily available in the literature.

Mechanistic Investigations of Reactions Involving R + 2 Methyl 1 Phenyl 1 Propanol

Elucidation of Stereochemical Induction Mechanisms in Asymmetric Synthesis

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereoisomer over another. wikipedia.org In reactions involving (R)-(+)-2-Methyl-1-phenyl-1-propanol, its chiral center plays a decisive role in directing the stereochemical course of the transformation. This is a form of internal asymmetric induction, where the chiral center is covalently bonded to the reactive center. wikipedia.org

The mechanism of induction is primarily governed by steric and electronic factors. Models such as Cram's rule, and the Felkin-Anh model, are used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. In the context of this compound, if the adjacent hydroxyl group were oxidized to a ketone, the approach of a nucleophile would be sterically hindered by the bulky phenyl and isopropyl groups. The Felkin-Anh model predicts that the nucleophile will approach from the least hindered trajectory, which is controlled by the relative orientation of the substituents at the chiral center. This leads to the formation of a new stereocenter with a predictable configuration.

Reaction Pathways and Transition State Analysis in Catalytic Transformations

The detailed pathway of a chemical reaction, from reactants to products, proceeds through one or more high-energy transition states. Analyzing these pathways is critical for understanding reaction mechanisms and selectivity. For catalytic transformations involving this compound, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of the reaction.

These theoretical studies can calculate the energies of intermediates and transition states, providing a quantitative basis for why one reaction pathway is favored over another. nih.gov For instance, in a catalytic reaction where this compound is a substrate, two diastereomeric transition states can lead to two different stereoisomeric products. The transition state with the lower Gibbs free energy will be more readily accessible, and the reaction will proceed predominantly through this pathway, resulting in a high degree of stereoselectivity. wikipedia.org

Key factors influencing the transition state energy in reactions with this alcohol include:

Steric Interactions : The bulky phenyl and isopropyl groups can cause significant steric strain in the transition state, disfavoring certain geometric arrangements.

Torsional Strain : Rotation around the carbon-carbon bonds is restricted in the transition state, and certain conformations may be energetically penalized. nih.gov

Electronic Effects : The electron-donating or withdrawing nature of the phenyl group can influence the stability of the transition state.

By analyzing these factors, chemists can propose plausible transition state models that explain the observed stereochemical outcomes and guide the design of more efficient and selective catalysts.

Mechanistic Insights into Biocatalytic Conversions

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and selectivity under mild conditions. mdpi.com Chiral alcohols like this compound are common substrates and products in enzymatic reactions, particularly those catalyzed by oxidoreductases (like alcohol dehydrogenases) and hydrolases (like lipases).

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, using a cofactor such as nicotinamide adenine dinucleotide (NADH or NAD+). mtak.hu The synthesis of enantiomerically pure this compound can be achieved via the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. The mechanism involves the transfer of a hydride ion from the NADH cofactor to the carbonyl carbon. The enzyme's active site, which is itself chiral, binds the ketone in a specific orientation, exposing one of its two faces (the re or si face) to the cofactor, thus ensuring the formation of only the (R)-enantiomer. msu.edu

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols. Kinetic resolution separates a mixture of enantiomers by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In a typical lipase-catalyzed resolution of racemic 2-methyl-1-phenyl-1-propanol, an acylation reaction is performed. The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. The stereoselectivity arises from the differential fit of the two enantiomers within the enzyme's active site. After the reaction has proceeded to approximately 50% conversion, the mixture contains one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

Mechanistic studies in biocatalysis often employ techniques like site-directed mutagenesis to identify key amino acid residues in the active site responsible for substrate binding and catalysis. mdpi.com

Kinetic and Thermodynamic Parameters Governing Enantioselective Processes

The outcome of any enantioselective process is determined by the kinetics of the reaction. The preferential formation of one enantiomer over another means that the rate of the reaction leading to the major enantiomer is faster than the rate of the reaction leading to the minor one. This difference in reaction rates is a direct consequence of the difference in the activation energies (ΔG‡) of the two competing pathways.

According to transition state theory, the ratio of the products is related to this energy difference. A larger energy difference between the diastereomeric transition states results in higher enantioselectivity. Asymmetric induction is fundamentally about lowering the transition state energy for the formation of one enantiomer relative to the other. wikipedia.org

In the kinetic resolution of racemic alcohols via lipase-catalyzed esterification, various parameters can be optimized to maximize enantioselectivity by influencing the reaction kinetics. A study on the closely related compound 1-phenyl-1-propanol (B1198777) demonstrated how these factors are critical. nih.gov The findings from such studies provide a framework for understanding the parameters that would govern processes involving this compound.

Below is a table illustrating how reaction parameters can influence the kinetic resolution of a chiral alcohol, based on findings for 1-phenyl-1-propanol. nih.gov

| Parameter | Variation | Observation | Mechanistic Implication |

| Enzyme Type | Novozym 435 vs. other lipases | Novozym 435 showed the highest enantioselectivity. | The specific 3D structure of the enzyme's active site is the primary determinant of stereochemical recognition and, therefore, the difference in activation energies for the two enantiomers. |

| Acyl Donor | Fatty acids of varying carbon length (C12-C16) | Lauric acid (C12) provided the best results. | The length and shape of the acyl donor affect its fit within the active site alongside the alcohol, influencing the stability of the transition state. |

| Solvent | Solvents with different polarities (Log P values) | Toluene (Log P = 2.5) was optimal. | The solvent can affect the enzyme's conformation and the solvation of substrates and transition states, thereby altering the reaction kinetics and selectivity. |

| Temperature | 10°C to 60°C | Optimal temperature was found to be 50°C. | Temperature affects the rate of reaction. While higher temperatures increase the rate, they can also decrease selectivity by providing enough thermal energy to overcome the activation energy barrier for the less-favored enantiomer. |

These parameters directly impact the kinetic and thermodynamic profiles of the reaction, allowing for the fine-tuning of enantioselective processes to achieve high optical purity. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). phenomenex.com The differing stability of these complexes results in different retention times, allowing for quantification. phenomenex.com

The success of a chiral separation is highly dependent on the choice of the Chiral Stationary Phase (CSP). bgb-analytik.com For chiral alcohols such as (R)-(+)-2-Methyl-1-phenyl-1-propanol, polysaccharide-based and cyclodextrin-based CSPs are among the most effective and widely used. phenomenex.comnih.gov

Polysaccharide-based CSPs : These are derived from naturally occurring chiral polymers like cellulose (B213188) and amylose, which are functionalized with derivatives such as carbamates or esters. phenomenex.comwindows.net Columns like Chiralcel® and Chiralpak® are prominent examples. chromatographyonline.comnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the polymer structure. phenomenex.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a versatile CSP used for separating a wide array of racemates, including phenylpropanol derivatives. nih.govnih.gov

Cyclodextrin-based CSPs : These phases use cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. phenomenex.com The mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. phenomenex.com Beta-cyclodextrin (β-cyclodextrin) columns are commonly used to assess the enantiomeric excess of chiral alcohols.

Pirkle-type CSPs : These synthetic phases are based on small chiral molecules, often amino acid derivatives, bonded to a silica (B1680970) support. phenomenex.com They provide chiral recognition through a "three-point interaction" model, which can include π-π interactions, hydrogen bonds, and steric hindrance. phenomenex.comcsfarmacie.cz

Macrocyclic Glycopeptide CSPs : Columns based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) like the CHIROBIOTIC™ phases offer broad enantioselectivity and can be operated in multiple mobile phase modes. sigmaaldrich.comresearchgate.net

The selection process often involves screening the compound on a set of complementary columns with broad enantiorecognition capabilities. chromatographyonline.comsigmaaldrich.com

Table 1: Common Chiral Stationary Phases for Alcohol Enantioseparation

| CSP Type | Common Brand Names | Chiral Selector Example | Primary Interaction Mechanism | Reference |

|---|---|---|---|---|

| Polysaccharide | Chiralpak®, Chiralcel®, Lux® | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Inclusion, H-bonding, π-π interactions, dipole-dipole | windows.netchromatographyonline.comnih.govnih.gov |

| Cyclodextrin | Cyclobond™, Rt-βDEX | Beta-cyclodextrin derivatives | Host-guest inclusion complexation | phenomenex.com |

| Pirkle-type | Whelk-O® 1 | (R,R)-N-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane | π-π interactions, H-bonding, steric hindrance | phenomenex.combgb-analytik.comcsfarmacie.cz |

| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | Vancomycin, Teicoplanin | H-bonding, inclusion, ionic interactions, steric hindrance | sigmaaldrich.comresearchgate.net |

Once a suitable CSP is identified, the mobile phase composition is optimized to achieve baseline separation. nih.gov The mobile phase transports the sample through the column and modulates the interaction between the analyte and the CSP. phenomenex.com

Mobile Phase Modes : For polysaccharide and Pirkle-type CSPs, normal-phase chromatography is often the first approach. bgb-analytik.comcsfarmacie.cz Typical mobile phases consist of mixtures of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol). chromatographyonline.comcsfarmacie.cz The type and concentration of the alcohol modifier significantly affect retention and resolution. researchgate.net Reversed-phase (using aqueous-organic mixtures) and polar organic modes (e.g., methanol (B129727) or acetonitrile-based) are also employed, especially with macrocyclic glycopeptide and some polysaccharide phases, and are ideal for LC-MS methods. csfarmacie.czsigmaaldrich.com

Mobile Phase Composition : A common screening strategy involves testing mobile phases with varying alcohol content, for example, 90:10 (v/v) and 80:20 (v/v) of n-hexane–2-propanol. chromatographyonline.com The choice of alcohol modifier is critical; due to differing polarities (Isopropanol < Ethanol < Methanol), switching between them can dramatically alter selectivity. researchgate.net For ionizable compounds, acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives are used, though this compound is a neutral alcohol. chromatographyonline.comresearchgate.net

Flow Rate : The flow rate impacts both analysis time and efficiency. phenomenex.com Lower flow rates generally improve resolution by allowing more time for interactions between the analyte and the CSP, but this comes at the cost of longer run times. phenomenex.com Optimization is required to find a balance between resolution and speed.

Table 2: Example of a Chiral HPLC Screening Strategy

| Step | Parameter | Conditions to Test | Purpose | Reference |

|---|---|---|---|---|

| 1 | Column Screening | Chiralpak AD, Chiralcel OD-H, Chiralcel OJ | Test different polysaccharide-based CSPs for initial selectivity. | chromatographyonline.com |

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

For volatile and thermally stable compounds like this compound, chiral gas chromatography (GC) is a powerful analytical tool. Enantiomeric separation is achieved using capillary columns coated with a chiral stationary phase. gcms.cz

The most common and effective CSPs for the GC separation of chiral alcohols are derivatized cyclodextrins. gcms.cz These macromolecules are added to common polysiloxane liquid stationary phases to create columns with enantioselective properties. gcms.cz

Cyclodextrin-based GC Phases : Various derivatives of α-, β-, and γ-cyclodextrin are used. For instance, permethylated β-cyclodextrin is a common choice. gcms.cz Columns such as Chiraldex® G-TA and Cyclodex-B® have proven effective for the enantioselective analysis of chiral alcohols and amines. wisc.edunih.gov A study analyzing numerous chiral synthons found that a GC method using a Chiraldex G-TA stationary phase was highly effective for chiral alcohols. nih.gov

Novel Materials : Research into new materials for CSPs is ongoing. Chiral metal-organic materials (MOMs) have been developed as highly effective stationary phases for GC. One such material, CMOM-3S, demonstrated excellent separation for a range of chiral alcohols, including the closely related 1-phenyl-1-propanol (B1198777). jiangnan.edu.cn

Method development in chiral GC involves optimizing the temperature program (oven temperature ramp) and the carrier gas flow rate to achieve baseline separation. wisc.edu

Table 3: Example GC Conditions for Chiral Alcohol Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Cyclodex-B (30 m x 0.25 mm, 0.25 µm film thickness) | wisc.edu |

| Carrier Gas | Helium at 1 mL/min | wisc.edu |

| Injector Temperature | 250 °C | wisc.edu |

| Oven Program | 40 °C (5 min hold), ramp 3 °C/min to 200 °C, ramp 25 °C/min to 220 °C (1 min hold) | wisc.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | wisc.edunih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

While enantiomers are indistinguishable in a standard NMR spectrum (i.e., they are isochronous), their signals can be differentiated by using a chiral auxiliary to create a diastereomeric environment. wikipedia.orgresearchgate.net This can be achieved through either covalent derivatization or non-covalent solvation. researchgate.net

This method involves the covalent reaction of the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of their ratio, which directly corresponds to the enantiomeric excess of the original alcohol. wikipedia.org

For alcohols, a common strategy is to derivatize the hydroxyl group. wikipedia.org A particularly sensitive method involves forming phosphonate (B1237965) derivatives for analysis by ³¹P-NMR. nih.gov The alcohol is reacted with a suitable phosphorus-containing reagent. The resulting diastereomeric phosphonate esters can then be distinguished by ³¹P-NMR.

The advantages of using ³¹P-NMR include:

The high natural abundance and sensitivity of the ³¹P nucleus.

A wide chemical shift range, which often leads to good signal separation.

The absence of background signals, as phosphorus is not typically present in the analytes or solvents.

However, care must be taken as kinetic resolution or incomplete derivatization can lead to inaccurate measurements of the enantiomeric excess. researchgate.net

Table 4: Chiral Derivatizing Agents for Alcohols

| Agent Type | Example Agent | Resulting Derivative | NMR Nucleus | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Mosher's acid (MTPA) | Mosher's ester | ¹H, ¹⁹F | wikipedia.org |

| Phosphorus-based | (S)-2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | Diastereomeric phosphonates | ³¹P | nih.gov |

An alternative, non-destructive method is the use of chiral solvating agents (CSAs). nih.gov A CSA is an enantiomerically pure compound that is simply added to the NMR tube containing the analyte. nih.gov The CSA forms weak, transient, non-covalent complexes with both enantiomers of the analyte. nih.gov These transient diastereomeric complexes are in fast exchange with the uncomplexed species, but the differing interactions cause a separation (non-equivalence) in the chemical shifts of the analyte's signals in the ¹H-NMR spectrum. kaist.ac.kr

The magnitude of the induced chemical shift difference (ΔΔδ) depends on the specific CSA, the analyte, the solvent, and the temperature. rsc.org This technique is convenient as it avoids a chemical reaction and allows for recovery of the original sample. nih.gov

Various types of CSAs have been developed for chiral alcohols:

Amino Acid Derivatives : Protected L-amino acids can differentiate between the enantiomers of chiral phosphorus oxide derivatives. nih.gov

Metal Complexes : Chiral anionic metal complexes, such as those based on gallium or aluminum, have been shown to be effective CSAs for the ¹H-NMR analysis of chiral alcohols. kaist.ac.krrsc.org

Prochiral Solvating Agents : A newer approach uses achiral, but prochiral, solvating agents. nih.govsemanticscholar.org In the presence of a chiral analyte, the prochiral protons of the solvating agent can become diastereotopic and show separate signals, with the splitting being dependent on the enantiomeric excess of the analyte. nih.govscispace.com

Table 5: Examples of Chiral Solvating Agents for ¹H-NMR Analysis of Alcohols

| CSA Type | Example CSA | Analyte Type | Key Observation | Reference |

|---|---|---|---|---|

| Anionic Metal Complex | [Ga-L1]Na | Secondary alcohols | Cleanly separated ¹H-NMR signals at room temperature | kaist.ac.kr |

| Anionic Metal Complex | CASA-Na (Chiral Aluminum Solvating Agent) | Secondary alcohols | Linear correlation between HPLC %ee and NMR %ee | rsc.org |

| Prochiral Porphyrinogen | N,N'-disubstituted oxoporphyrinogen | Carboxylic acids, alcohols, esters | ee-dependent splitting of host proton signals | nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

The enantiopurity and absolute configuration of chiral molecules are critical parameters in various fields of chemistry. For this compound, advanced spectroscopic techniques such as optical rotation and circular dichroism (CD) spectroscopy serve as powerful tools for its stereochemical characterization. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation for Chirality Confirmation

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is an intrinsic characteristic of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light through it. The direction of rotation, either dextrorotatory (+) or levorotatory (-), is used to distinguish between enantiomers.

For this compound, the designation (+) indicates that it rotates the plane of polarized light in a clockwise direction. The specific rotation, [α], is a standardized measure of this rotation and is a key identifier for a particular enantiomer under specific conditions (e.g., temperature, solvent, and wavelength of light). A reported specific rotation value for this compound is [α]D¹⁹ = +11.3° (c 0.42, CHCl₃) for a sample with 96% enantiomeric purity. The 'D' in the notation refers to the sodium D-line, a common wavelength used for this measurement (589 nm).

The magnitude of the specific rotation is directly related to the enantiomeric excess (ee) of the sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated, thus providing a quantitative assessment of its purity.

Table 1: Specific Rotation Data for this compound

| Enantiomer | Specific Rotation ([α]D¹⁹) | Concentration (c) | Solvent | Enantiomeric Purity |

|---|---|---|---|---|

| This compound | +11.3° | 0.42 g/100mL | Chloroform (CHCl₃) | 96% |

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that provides detailed stereochemical information. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and is characterized by positive or negative bands, known as Cotton effects. The sign and intensity of these Cotton effects are unique to a specific enantiomer and its conformation.

Theoretically, the (R) and (S) enantiomers of 2-Methyl-1-phenyl-1-propanol are expected to show mirror-image CD spectra. This means that if the (R)-enantiomer exhibits a positive Cotton effect at a particular wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship is a definitive confirmation of the enantiomeric nature of the compounds.

Furthermore, the amplitude of the CD signal is directly proportional to the enantiomeric excess. nih.gov A plot of the differential extinction coefficient (Δε) versus enantiopurity would be expected to yield a linear relationship. nih.gov This allows for the determination of the enantiomeric purity of a sample of this compound by comparing its CD signal intensity to that of a known standard. Computational methods can also be employed to predict the CD spectra of chiral molecules, which can then be compared with experimental data to confirm the absolute configuration. researchgate.netnih.gov

Table 2: Expected Principles of CD Spectroscopy for Enantiopurity Assessment

| Spectroscopic Parameter | Relationship to Chirality | Application for this compound |

|---|---|---|

| Sign of Cotton Effect | Opposite for enantiomers | Confirmation of (R) vs. (S) configuration |

| Magnitude of CD Signal | Proportional to enantiomeric excess | Quantitative determination of enantiopurity |

| Mirror-Image Spectra | Characteristic of an enantiomeric pair | Definitive identification of enantiomers |

Computational Chemistry and Theoretical Studies on R + 2 Methyl 1 Phenyl 1 Propanol

Advanced Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. For a chiral alcohol such as (R)-(+)-2-Methyl-1-phenyl-1-propanol, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed. DFT, particularly with hybrid functionals like B3LYP or M06-2X, offers a favorable balance between computational cost and accuracy for organic molecules. irdg.orgnih.govresearchgate.net The MP2 method, which includes electron correlation effects more explicitly, is often used for higher accuracy calculations or as a benchmark for DFT results. irdg.orgvu.nl These methods are instrumental in exploring the molecule's potential energy surface to identify stable conformers and transition states.

One of the primary applications of quantum chemical calculations is the optimization of the molecular geometry to find the most stable three-dimensional structure. For this compound, this involves calculating the total electronic energy for various conformations to locate the global minimum on the potential energy surface. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory can be used to determine the optimized geometric parameters. The results from such calculations on similar phenyl-containing alcohols show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net The computed parameters provide a detailed picture of the molecule's spatial arrangement, including the orientation of the phenyl group relative to the propanol (B110389) backbone.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative, based on typical results for similar molecules calculated with DFT methods.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-O Bond Length | Length of the bond between the carbinol carbon and oxygen | ~1.43 Å |

| O-H Bond Length | Length of the hydroxyl bond | ~0.97 Å |

| C-C-O Bond Angle | Angle involving the carbinol carbon | ~108.5° |

| C-O-H Bond Angle | Angle of the hydroxyl group | ~107.0° |

| Ph-C-C-C Dihedral Angle | Torsion angle defining the orientation of the isopropyl group relative to the phenyl ring | Varies with conformer |

Theoretical vibrational analysis is a powerful tool for interpreting experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. By calculating the second derivatives of the energy with respect to atomic displacements (a Hessian matrix), vibrational frequencies and their corresponding intensities can be predicted. nih.gov DFT methods are highly effective for these calculations. researchgate.netias.ac.in

The computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov Furthermore, Potential Energy Distribution (PED) analysis is performed to provide a quantitative assignment of each vibrational mode, describing the contribution of different internal coordinates (stretching, bending, torsion) to each spectral band. nih.gov This allows for a definitive interpretation of complex spectral regions. For this compound, this analysis helps identify characteristic vibrations of the phenyl ring, the isopropyl group, and the C-O and O-H stretching modes of the alcohol functional group.

Table 2: Representative Vibrational Frequencies for this compound (Calculated vs. Experimental) This table is representative, showing typical correlations for key functional groups.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment (from PED) |

|---|---|---|---|

| ν(O-H) | ~3400 | ~3410 | O-H stretch |

| ν(C-H) aromatic | ~3060 | ~3065 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2960 | ~2965 | Aliphatic C-H stretch |

| ν(C=C) | ~1600, ~1495 | ~1605, ~1498 | Phenyl ring C=C stretch |

| ν(C-O) | ~1050 | ~1055 | C-O stretch |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

DFT calculations provide accurate values for HOMO and LUMO energies. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov From these energies, other important chemical reactivity descriptors can be derived, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters help in quantifying the molecule's behavior in chemical reactions.

Table 3: Calculated FMO Properties and Reactivity Descriptors Calculated at the B3LYP/6-31G+(d,p) level of theory. Values are illustrative based on similar molecules.

| Property | Formula | Typical Value |

|---|---|---|

| EHOMO | - | ~ -6.5 eV |

| ELUMO | - | ~ -0.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 3.15 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.16 eV⁻¹ |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 3.35 eV |

Molecular Modeling of Chiral Recognition Processes and Diastereomeric Interactions

Understanding how chiral molecules recognize each other is crucial for applications in enantioselective catalysis and chromatography. Molecular modeling provides a way to visualize and quantify the interactions that govern chiral recognition. acs.orgresearchgate.net When this compound interacts with another chiral molecule (a "selector"), it forms a pair of diastereomeric complexes: (R,R) and (R,S). These complexes have different energies, and this energy difference is the basis for chiral discrimination. mdpi.com

Computational methods, including DFT and molecular dynamics, are used to model these diastereomeric complexes. rsc.orgresearchgate.net By calculating the optimized geometries and interaction energies of both complexes, researchers can identify the more stable pair. The analysis focuses on non-covalent interactions such as hydrogen bonds (e.g., between the alcohol's hydroxyl group and a hydrogen bond acceptor on the selector) and π-π stacking interactions between phenyl rings. acs.orgresearchgate.net The difference in interaction energy (ΔΔE) between the most stable and the less stable diastereomeric complex can be correlated with the degree of enantioselectivity observed experimentally. rsc.org

In Silico Prediction of Spectroscopic Properties